tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate
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Overview
Description
tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate is an organic compound that features a tert-butyl group, a trifluoromethyl group, and an alkenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable precursor with tert-butyl bromoacetate, followed by fluorination and subsequent alkenylation. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkenyl group to an alkyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alkanes.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
The compound’s trifluoromethyl group imparts significant lipophilicity, which can enhance the bioavailability and metabolic stability of pharmaceutical agents. It is explored in drug discovery for its potential to improve the pharmacokinetic properties of therapeutic compounds .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can engage in hydrogen bonding and van der Waals interactions, while the alkenyl group can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a tert-butyl group and a dioxaborolane moiety, making it useful in cross-coupling reactions.
tert-Butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate: This compound contains a trifluoromethyl group and is used in medicinal chemistry for its potential therapeutic properties.
Uniqueness
tert-Butyl 4,5,5-trifluoro-2-(prop-2-en-1-yl)pent-4-enoate is unique due to its combination of a trifluoromethyl group and an alkenyl chain, which imparts distinct reactivity and physicochemical properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
795298-38-3 |
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Molecular Formula |
C12H17F3O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
tert-butyl 4,5,5-trifluoro-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C12H17F3O2/c1-5-6-8(7-9(13)10(14)15)11(16)17-12(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
GQQQSYJSHRHICS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)CC(=C(F)F)F |
Origin of Product |
United States |
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